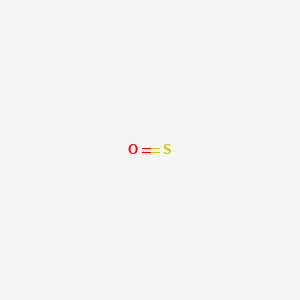

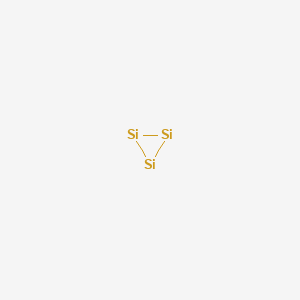

Cyclotrisilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silicon (Si) is the second most abundant element in the Earth’s crust, constituting approximately 26.9% by mass. It primarily exists as silicon dioxide (SiO₂) in nature. Metallurgical elemental silicon is obtained through reduction processes from silica (SiO₂). Different grades of silicon find applications across various industries:

Low-grade silicon: Used in aluminum, steel, and chemical industries (purity range15–90%).

Metallurgical silicon (MG): Purity of 99% (2N), employed in similar industries.

Solar-grade silicon: 99.9999% pure (6N), used in photovoltaics.

Electronic-grade silicon: 99.9999999% pure (9N), essential for microelectronics and integrated circuits.

Semiconductor silicon, widely used in electronic components like diodes, transistors, and integrated circuits, remains irreplaceable despite the emergence of new materials like graphene and perovskite .

準備方法

合成経路::

直接合成: シリコンとさまざまな化合物の反応を伴います。たとえば、ミュラー・ロッホ法では、有機ケイ素化合物とシリコンの塩素誘導体が生成されます。

アルコキシシランおよびクロロシラン: シリコン合成における重要な中間体です。

シリカの還元: 炭素やその他の還元剤を用いたシリカの還元による冶金用シリコンの製造。

化学気相成長 (CVD): 半導体製造における高純度シリコンウェハーに使用されます。

化学反応の分析

シリコンは、さまざまな反応を起こします。

酸化: 二酸化ケイ素 (SiO₂) を形成します。

還元: 冶金用シリコンが生成されます。

置換: 有機ケイ素化合物は、さまざまな求核剤と反応します。一般的な試薬には、グリニャール試薬、水素化物 (例:LiAlH₄)、ハロゲン (例:Cl₂) が含まれます。主な生成物には、シラン (SiH₄)、シロキサン (Si-O-Si)、シラザン (Si-N-Si) が含まれます。

4. 科学研究の応用

シリコンの影響は、さまざまな分野にわたっています。

半導体: 電子デバイスの基礎。

材料科学: シリコン系材料 (例:シロキセン) は、独自の特性を持っています。

エネルギー: 太陽電池。

触媒: シリカ担持触媒。

科学的研究の応用

Silicon’s impact extends across fields:

Semiconductors: Basis for electronic devices.

Materials Science: Silicon-based materials (e.g., siloxenes) with unique properties.

Energy: Photovoltaic cells.

Catalysis: Silica-supported catalysts.

作用機序

シリコンの効果は多様です。

太陽光発電: 光子を吸収し、電子・正孔対を生成します。

生物系: 骨の健康や結合組織における可能性のある役割。

産業: 材料特性を向上させます。

類似化合物との比較

シリコンは、電子機器や太陽光発電に直接的な代替品はありませんが、他の材料 (例:ゲルマニウム、ガリウムヒ素) は、特定の用途で競合しています。

特性

CAS番号 |

12597-37-4 |

|---|---|

分子式 |

H6Si3 |

分子量 |

90.30 g/mol |

IUPAC名 |

trisilirane |

InChI |

InChI=1S/H6Si3/c1-2-3-1/h1-3H2 |

InChIキー |

SZMYSIGYADXAEQ-UHFFFAOYSA-N |

不純物 |

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium |

SMILES |

[Si]1[Si][Si]1 |

正規SMILES |

[SiH2]1[SiH2][SiH2]1 |

沸点 |

4271 °F at 760 mmHg (NIOSH, 2024) 2355 °C 4271 °F |

Color/Form |

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder |

密度 |

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink 2.33 g/cu cm at 25 °C/4 °C Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5% Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m 2.33 g/cm³ 2.33 at 77 °F (77 °F): 2.33 |

melting_point |

2570 °F (NIOSH, 2024) 1410 °C Enthalpy of fusion at melting point: 50.21 kJ/mol 2570 °F |

| 160927-90-2 | |

物理的記述 |

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips. Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH] STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER. Black to gray, lustrous, needle-like crystals. Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.] |

溶解性 |

Insoluble (NIOSH, 2024) Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid Soluble in molten alkali oxides; practically insoluble in water Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead. Solubility in water: none Insoluble |

同義語 |

trisilirane |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) 1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C 0 mmHg (approx) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)

![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)